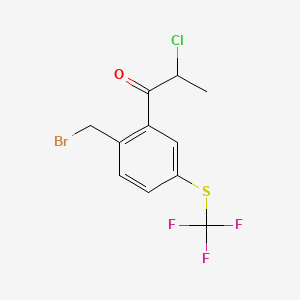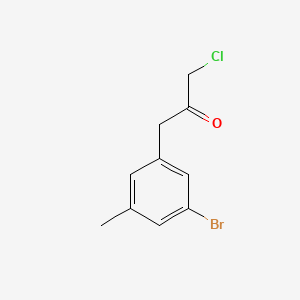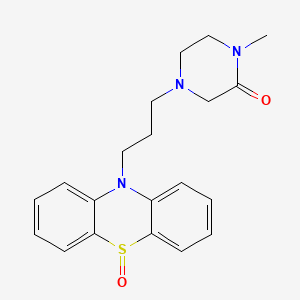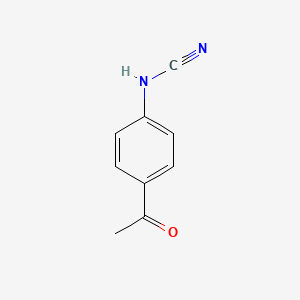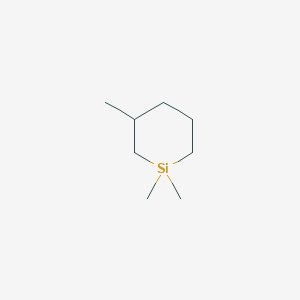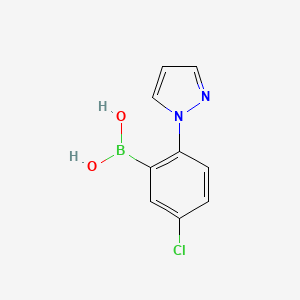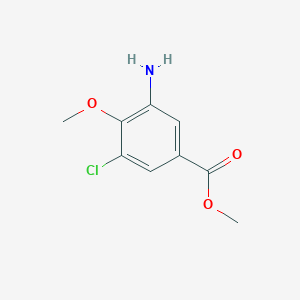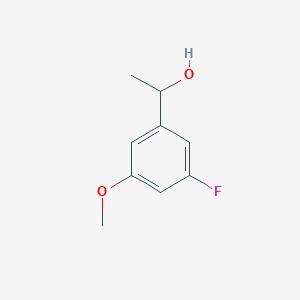
Benzenamine, 4-fluoro-, trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenamine, 4-fluoro-, trifluoroacetate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a fluorine atom attached to the benzene ring and a trifluoroacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-fluoro-, trifluoroacetate typically involves the reaction of 4-fluorobenzenamine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C6H4FNH2+(CF3CO)2O→C6H4FNHC(O)CF3+CF3COOH
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
Benzenamine, 4-fluoro-, trifluoroacetate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Oxidation and Reduction: The amine group can be oxidized to form nitro compounds or reduced to form corresponding amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted benzenamines, while electrophilic aromatic substitution can produce a range of substituted aromatic compounds.
科学的研究の応用
Benzenamine, 4-fluoro-, trifluoroacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Benzenamine, 4-fluoro-, trifluoroacetate involves its interaction with various molecular targets. The trifluoroacetate group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in its applications. The fluorine atom can influence the electronic properties of the benzene ring, affecting its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
- Benzenamine, 4-chloro-, trifluoroacetate
- Benzenamine, 4-bromo-, trifluoroacetate
- Benzenamine, 4-methyl-, trifluoroacetate
Uniqueness
Benzenamine, 4-fluoro-, trifluoroacetate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. The trifluoroacetate group also contributes to its unique characteristics, making it a valuable compound in various applications.
特性
CAS番号 |
61541-39-7 |
|---|---|
分子式 |
C8H7F4NO2 |
分子量 |
225.14 g/mol |
IUPAC名 |
4-fluoroaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H6FN.C2HF3O2/c7-5-1-3-6(8)4-2-5;3-2(4,5)1(6)7/h1-4H,8H2;(H,6,7) |
InChIキー |
CJYJJNGIUSCUFX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N)F.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


